胆固醇丙酸酯

描述

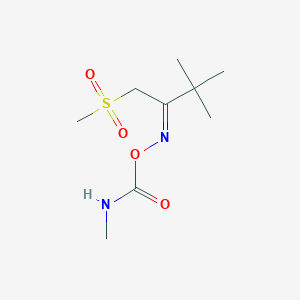

Cholesteryl propionate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its synonyms Cholest-5-en-3beta-yl propionate and 胆甾烯基丙酸酯 .

Synthesis Analysis

While specific synthesis methods for Cholesteryl propionate were not found in the search results, cholesterol-based compounds have seen recent advances in synthesis and applications . The synthesis of cholesterol derivatives is a complex process that involves multiple steps and various chemical reactions .Molecular Structure Analysis

Cholesteryl propionate has a molecular formula of C30H50O2 and a molecular weight of 442.72 . It is a cholesteric liquid crystal . The structure of Cholesteryl propionate is complex, with a steroid skeleton of four fused rings .Physical And Chemical Properties Analysis

Cholesteryl propionate has a melting point of 97-100°C . More detailed physical and chemical properties were not found in the search results.科学研究应用

动脉粥样硬化研究

胆固醇丙酸酯已被研究用于其在动脉粥样硬化研究中的潜在作用。 它被用来了解丙酸酯衍生物如何影响胆固醇代谢和动脉粥样硬化病变发展机制 .

药物化学

在药物化学中,胆固醇丙酸酯因其生物活性而被探索。 它充当合成具有潜在治疗作用的分子(特别是在脂质相关疾病领域)的前体或中间体 .

生化分析

该化合物在生命科学研究中用作生化分析试剂。 它用于各种分析,以研究生物过程以及胆固醇衍生物对细胞功能的影响 .

营养学研究

胆固醇丙酸酯参与营养学研究,以检查胆固醇衍生物对饮食和代谢的影响。 它有助于了解不同的膳食成分如何调节与胆固醇相关的代谢特征 .

化妆品应用

在化妆品行业,胆固醇丙酸酯因其润肤剂和护肤特性而被研究。 它被认为可用于护肤产品中,以增强皮肤屏障功能和保湿作用 .

工业用途

胆固醇丙酸酯在工业领域中得到应用,特别是在胆甾型液晶的制备中。 由于其独特的反射和透射光特性,这些材料被用于显示器和其他设备中 .

作用机制

Target of Action

Cholesterol Propionate, also known as Cholesteryl Propionate, primarily targets the lipid synthesis pathways in the body . It interacts with key enzymes involved in fatty acid and cholesterol synthesis . The compound’s primary targets are therefore the biochemical pathways responsible for lipid metabolism.

Mode of Action

Cholesterol Propionate acts as an inhibitor of fatty acid and cholesterol synthesis . It interacts with its targets and results in a decrease in the synthesis of fatty acids and cholesterol, even at low concentrations . This interaction leads to changes in the lipid profile of the body, affecting both fatty acid and cholesterol levels .

Biochemical Pathways

Cholesterol Propionate affects the biochemical pathways involved in fatty acid and cholesterol synthesis . By inhibiting these pathways, it reduces the production of fatty acids and cholesterol in the body . The downstream effects of this inhibition include a decrease in lipid accumulation and a potential reduction in the risk of conditions associated with high lipid levels, such as atherosclerosis .

Pharmacokinetics

It is known that the compound reduces intestinal cholesterol absorption . This reduction in absorption impacts the bioavailability of cholesterol, leading to lower cholesterol levels in the body .

Result of Action

The molecular and cellular effects of Cholesterol Propionate’s action include a decrease in fatty acid and cholesterol synthesis . This leads to a reduction in lipid accumulation in the body . At the cellular level, Cholesterol Propionate increases regulatory T-cell numbers and interleukin (IL)-10 levels in the intestinal microenvironment, which in turn suppresses the expression of Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter .

Action Environment

The action, efficacy, and stability of Cholesterol Propionate can be influenced by various environmental factors. For instance, the gut microbiota plays a pivotal role in the production of short-chain fatty acids, including propionate . A diet rich in fiber can increase the production and circulating levels of propionate, potentially enhancing the efficacy of Cholesterol Propionate . Conversely, a low-fiber diet can lead to a reduction in gut microbiota diversity and a decrease in the production and circulating levels of propionate .

安全和危害

未来方向

Research on cholesterol and its derivatives, including Cholesteryl propionate, is ongoing. Future therapeutic directions include understanding the mechanism by which CETP mediates lipid transfer, which can guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease . Additionally, the role of cholesterol in atherosclerosis and cardiovascular disease is a significant area of research .

生化分析

Biochemical Properties

Cholesterol Propionate, like other short-chain fatty acid derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter . The nature of these interactions involves the modulation of the expression of these transporters, thereby influencing cholesterol metabolism .

Cellular Effects

Cholesterol Propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce serum cholesterol levels through an immunomodulatory mechanism, thereby influencing the overall metabolic profile of the organism .

Molecular Mechanism

The molecular mechanism of Cholesterol Propionate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of the Npc1l1 transporter, thereby modulating intestinal cholesterol absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesterol Propionate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Propionate can vary with different dosages in animal models. For instance, in a study using a mouse model receiving a high-cholesterol diet, it was found that treatment with propionic acid, a related compound, reduced intestinal cholesterol absorption and aortic atherosclerotic lesion area .

Metabolic Pathways

Cholesterol Propionate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of cholesterol metabolism, interacting with the Npc1l1 transporter .

Transport and Distribution

Cholesterol Propionate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation . For instance, it has been shown to modulate the expression of the Npc1l1 transporter, thereby influencing the distribution of cholesterol within the organism .

Subcellular Localization

The subcellular localization of Cholesterol Propionate and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCORPVHYPHHRKB-NXUCFJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633-31-8 | |

| Record name | Cholesteryl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。